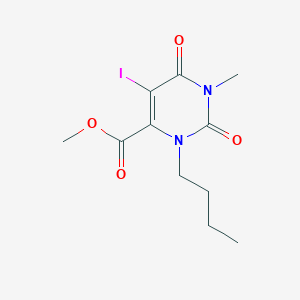

Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Description

Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a pyrimidine derivative characterized by its unique substitution pattern:

- 1-Methyl: Enhances steric bulk and lipophilicity.

- 5-Iodo: A heavy halogen atom that may facilitate halogen bonding or serve as a synthetic handle for further modifications.

- 4-Methyl ester: A common functional group in prodrug design, influencing solubility and bioavailability.

- 2,6-Dioxo groups: Stabilize the tetrahydropyrimidine ring and participate in hydrogen bonding.

This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting proteins sensitive to halogen interactions or hydrophobic pockets .

Properties

Molecular Formula |

C11H15IN2O4 |

|---|---|

Molecular Weight |

366.15 g/mol |

IUPAC Name |

methyl 3-butyl-5-iodo-1-methyl-2,6-dioxopyrimidine-4-carboxylate |

InChI |

InChI=1S/C11H15IN2O4/c1-4-5-6-14-8(10(16)18-3)7(12)9(15)13(2)11(14)17/h4-6H2,1-3H3 |

InChI Key |

HBTGDPPCPRYHHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)C)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Iodination of Pyrimidine Core

- Procedure : Orotic acid or a suitable pyrimidine precursor is reacted with an iodinating agent such as iodine monochloride or N-iodosuccinimide.

- Conditions : The reaction is carried out in an acidic medium (e.g., acetic acid or sulfuric acid) under reflux for several hours to ensure complete iodination at the 5-position.

- Outcome : Formation of 5-iodo-substituted pyrimidine intermediate.

Alkylation Steps

- 3-Butyl Substitution : The 3-position is alkylated using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step may require anhydrous conditions and inert atmosphere to prevent side reactions.

- 1-Methyl Substitution : Methylation at the nitrogen (N1) is typically performed using methyl iodide or dimethyl sulfate under basic conditions.

Esterification

- The carboxylic acid group at the 4-position is esterified using methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux conditions to yield the methyl ester.

Purification and Characterization

- The crude product is purified by recrystallization from suitable solvents or by column chromatography.

- Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Elemental Analysis to confirm structure and purity.

Recent advances emphasize greener synthesis methods for related pyrimidine derivatives, which could be adapted for this compound:

- Microwave-Assisted Synthesis : Microwave irradiation reduces reaction times significantly (3-30 minutes) and improves yields (80-96%) while minimizing solvent use.

- Mechanochemistry (Mortar-Pestle Method) : Solvent-free grinding techniques facilitate reactions under milder conditions without pollution.

- Use of Green Solvents : Replacement of traditional organic solvents with environmentally benign solvents enhances safety and sustainability.

These methods, although reported for similar tetrahydropyrimidine derivatives, provide promising avenues for optimizing the synthesis of methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.

- Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | Iodine monochloride, acid catalyst | Reflux (~80-100 °C) | 4-8 hours | 70-85 | Acidic medium critical |

| 3-Butyl Alkylation | Butyl bromide, base (K2CO3 or NaH) | 50-70 °C | 6-12 hours | 65-80 | Anhydrous, inert atmosphere |

| 1-Methyl Alkylation | Methyl iodide, base | Room temp to 50 °C | 4-8 hours | 75-90 | Controlled methylation |

| Esterification | Methanol, H2SO4 (catalyst) | Reflux (~65 °C) | 3-6 hours | 80-95 | Reflux ensures complete esterification |

| Purification | Recrystallization or chromatography | Ambient | Variable | - | Purity > 98% confirmed by NMR/IR |

- The iodination step is sensitive to temperature and acid concentration; insufficient acidity leads to incomplete substitution, while excessive acid may cause decomposition.

- Alkylation reactions require strict control of moisture and oxygen to prevent side reactions such as elimination or over-alkylation.

- Microwave-assisted synthesis has been shown to reduce reaction times drastically while maintaining or improving yields, suggesting potential for scale-up.

- Green chemistry approaches reduce hazardous waste and improve safety profiles, aligning with modern sustainable synthesis goals.

The preparation of this compound involves a multi-step synthetic strategy centered on selective iodination, alkylation, and esterification of a pyrimidine core. Advances in green chemistry and microwave-assisted methods offer promising improvements in efficiency and environmental impact. The detailed control of reaction conditions and purification steps ensures the production of high-purity material suitable for further research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

Coupling Reactions: The iodine atom can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions with boronic acids would yield biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate exhibit promising anticancer properties. The structural features of this compound allow it to inhibit specific enzymes involved in tumor growth. For instance, derivatives of similar structures have been shown to effectively target cancer cell proliferation pathways through molecular docking studies and cytotoxicity assessments against various cancer cell lines .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives on human embryonic kidney cells (HEK293), revealing that certain compounds demonstrated non-toxic profiles while effectively inhibiting cancer cell lines .

2. Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar pyrimidine derivatives have shown effectiveness against pathogens such as Mycobacterium tuberculosis. Preliminary studies indicate that this compound may possess similar properties due to its chemical structure .

Agricultural Applications

The unique properties of this compound also open avenues for agricultural applications. Its potential as a pesticide or herbicide can be explored due to its ability to disrupt biological processes in pests and weeds. Research into similar compounds has indicated effectiveness in controlling plant pathogens and pests through targeted action mechanisms .

Material Science Applications

In material science, the compound can be utilized in the development of novel materials with specific functionalities. Its ability to form stable complexes with metals or other organic molecules can lead to advancements in creating new polymers or composites with enhanced properties for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The presence of the iodine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with key analogs from the literature:

¹Calculated based on formula.

²Estimated using substituent contribution methods.

Structural and Functional Differences

Halogen Substituents (Iodo vs. Fluoro)

- 5-Iodo (Target): Introduces steric bulk (van der Waals radius: 1.98 Å) and polarizability, enabling halogen bonding with protein targets. However, it increases molecular weight and may reduce metabolic stability .

- 5-Fluoro (Analogs): Electron-withdrawing effect stabilizes the ring system; smaller size (van der Waals radius: 1.47 Å) allows tighter binding in sterically restricted pockets .

N-Substituents (Butyl vs. H/Other)

- The 1-methyl group reduces hydrogen-bonding capacity at N1, which may alter receptor interactions compared to NH-containing analogs (e.g., YC-1207) .

Ester Groups

- Methyl ester (Target): Balances solubility and membrane permeability.

- (4-Chlorophenyl)methyl ester (): Increases logP significantly, favoring hydrophobic binding pockets but reducing aqueous solubility .

Biological Activity

Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS No. 1415309-32-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15IN2O4

- Molecular Weight : 366.15 g/mol

- Structure : The compound features a pyrimidine ring with iodine substitution and a carboxylate ester functional group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties. The presence of iodine in its structure suggests potential interactions with microbial enzymes or cellular components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance:

- Structure-Activity Relationship (SAR) : Compounds with similar structures have shown promising antibacterial activity against various strains of bacteria. The introduction of halogens like iodine typically enhances the lipophilicity and reactivity of the molecule, potentially increasing its efficacy against microbial targets .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Activity | Target Microorganism | Reference |

|---|---|---|---|

| Methyl 5-iodo-2,6-dioxo-pyrimidine | Moderate | E. coli | |

| Methyl 3-butyl derivative | High | S. aureus | |

| Methyl pyrimidine analogs | Variable | Pseudomonas spp. |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Study on Antibacterial Properties

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various pyrimidine derivatives including those with iodine substitution. The results indicated that compounds with similar structural features exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Research Findings

In a recent research publication focusing on the synthesis and evaluation of new antimicrobial agents, it was noted that derivatives with bulky groups like butyl and halogens showed enhanced activity compared to their simpler counterparts. This supports the idea that structural modifications can lead to increased biological efficacy .

Q & A

Basic Research Questions

Synthesis and Structural Confirmation Q: What is the optimal synthetic route for Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, and how is its structure validated? A: The compound is synthesized via a multi-step protocol:

- Step 1: Cyclocondensation of substituted urea/thiourea with β-keto esters to form the tetrahydropyrimidine core .

- Step 2: Iodination at the 5-position using iodine or N-iodosuccinimide under controlled conditions (e.g., DMF, 60°C) .

- Characterization: 1H/13C NMR to confirm regiochemistry (e.g., δ 8.1–8.3 ppm for C5-iodo coupling), IR for carbonyl stretches (1700–1750 cm⁻¹), and mass spectrometry (MS) for molecular ion validation .

Reactivity of the Iodo Substituent Q: How does the 5-iodo group influence the compound’s reactivity in cross-coupling reactions? A: The iodo group facilitates Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C). Steric hindrance from the 3-butyl group may reduce reaction efficiency, requiring optimized ligand systems (e.g., XPhos) . Control experiments with non-iodinated analogs are critical to isolate steric vs. electronic effects .

Stability Under Thermal and Hydrolytic Conditions Q: How stable is the compound under thermal stress or aqueous conditions? A:

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C, with the ester moiety degrading first .

- Hydrolytic Stability: Susceptible to base-mediated ester hydrolysis (e.g., NaOH/MeOH, 50°C). Acidic conditions (pH < 3) may protonate the carbonyl, slowing degradation .

- Storage: Anhydrous, inert atmosphere (N₂/Ar) at –20°C recommended to prevent iodohydrin formation .

Advanced Research Questions

Regioselective Functionalization Challenges Q: How can regioselective modifications be achieved given steric hindrance from the 3-butyl group? A:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on N1) to steer reactivity toward the 5-iodo or 4-carboxylate positions .

- Metal-Mediated Strategies: Use bulky ligands (e.g., t-BuXPhos) in cross-coupling to bypass steric clashes .

- Computational Guidance: Density Functional Theory (DFT) calculates transition-state energies to predict viable reaction pathways .

Contradictory Spectral Data Resolution Q: How to resolve discrepancies in NMR data attributed to tautomerism or dynamic effects? A:

- Variable Temperature (VT) NMR: Perform at –40°C to slow tautomeric interconversion (e.g., keto-enol equilibria) .

- 2D Techniques: HSQC and HMBC correlate ambiguous signals (e.g., C5-iodo vs. C2/C6 carbonyls) .

- Isotopic Labeling: Synthesize 13C-labeled analogs to trace signal origins .

Biological Activity Profiling Q: What assays are suitable for evaluating its potential as a kinase or protease inhibitor? A:

- Kinase Inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2) and ATP competition studies .

- Protease Binding: Fluorescence resonance energy transfer (FRET) assays with fluorogenic substrates (e.g., calpain-1) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Solubility and Reaction Media Optimization Q: Which solvents maximize solubility for reactivity studies? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.